5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid
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Overview
Description
5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid is a chemical compound with the molecular formula C8H9F3O2. It is characterized by the presence of a trifluoromethyl group attached to a spirohexane ring system, which also contains a carboxylic acid functional group .
Preparation Methods
The synthesis of 5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a trifluoromethylated precursor with a spirohexane derivative under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid can be compared with other similar compounds, such as:
5-(trifluoromethyl)spiro[2.3]hexane-4-carboxylic acid: Differing by the position of the carboxylic acid group.
5-(trifluoromethyl)spiro[2.3]hexane-5-sulfonic acid: Featuring a sulfonic acid group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups and the spirohexane ring system, which imparts distinct chemical and physical properties .
Properties
CAS No. |
2172559-48-5 |
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Molecular Formula |
C8H9F3O2 |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(5(12)13)3-6(4-7)1-2-6/h1-4H2,(H,12,13) |
InChI Key |
LGDXJQNHGZILAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)(C(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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